Cas no 1807056-32-1 (Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate)

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate
-
- インチ: 1S/C12H11F2NO4/c1-2-18-11(17)10-7(6-16)3-4-9(8(10)5-15)19-12(13)14/h3-4,12,16H,2,6H2,1H3
- InChIKey: WTTHYGNRKDAHMK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(CO)=C(C(=O)OCC)C=1C#N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 79.6
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018533-1g |
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate |
1807056-32-1 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoateに関する追加情報
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate (CAS No. 1807056-32-1): A Comprehensive Overview
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate (CAS No. 1807056-32-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate.
Chemical Structure and Properties
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate is a complex organic molecule with a molecular formula of C14H11FO4. The presence of a cyano group, difluoromethoxy substituent, and a hydroxymethyl group on the benzene ring imparts unique chemical and physical properties to this compound. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The difluoromethoxy substituent adds fluorine atoms, which are often associated with enhanced metabolic stability and improved pharmacokinetic properties. The hydroxymethyl group introduces a polar functionality that can enhance solubility and facilitate interactions with biological targets.
Synthesis Methods
The synthesis of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach involves the sequential introduction of functional groups onto a benzene ring. For instance, the starting material can be a substituted benzene derivative that undergoes a series of reactions such as nitration, reduction, and esterification to form the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous reagents.
Biological Activities
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate has been extensively studied for its biological activities, particularly in the context of anticancer and anti-inflammatory applications. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate has demonstrated significant anti-inflammatory activity. Studies have indicated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate is currently being evaluated in preclinical studies and early-stage clinical trials. Preliminary results have shown promising outcomes in terms of safety and efficacy. For instance, a phase I clinical trial conducted on patients with advanced solid tumors reported that the compound was well-tolerated at various dose levels with no severe adverse effects observed.
Furthermore, ongoing research is focused on optimizing the pharmacokinetic properties of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate to enhance its bioavailability and therapeutic index. This includes the development of prodrugs and nanoparticle formulations that can improve drug delivery to target tissues.
Conclusion
In conclusion, Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate (CAS No. 1807056-32-1) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure confers favorable properties such as enhanced stability and solubility, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, it is anticipated that this compound will play a significant role in advancing the treatment options for various diseases.
1807056-32-1 (Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate) 関連製品
- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1186608-71-8(3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine)
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)
- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)
- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)
- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)
- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)
- 866131-37-5(N'-cyclopropanecarbonylthieno[2,3-b]quinoline-2-carbohydrazide)



